Cas no 7464-60-0 (1,3-Benzenediol,1,3-bis(4-methylbenzenesulfonate))

1,3-Benzenediol,1,3-bis(4-methylbenzenesulfonate) structure
7464-60-0 structure
Product name:1,3-Benzenediol,1,3-bis(4-methylbenzenesulfonate)
CAS No:7464-60-0
MF:C20H18O6S2
MW:418.48332
CID:575663
PubChem ID:346078

1,3-Benzenediol,1,3-bis(4-methylbenzenesulfonate) Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediol,1,3-bis(4-methylbenzenesulfonate)
    • [3-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate
    • 1,3-bis-(toluene-4-sulfonyloxy)-benzene
    • 1,3-Bis-(toluol-4-sulfonyloxy)-benzol
    • 1,3-phenylene bistosylate
    • AC1L846K
    • Ambcb7054814
    • benzene-1,3-diol bis(4-methylbenzenesulfonate)
    • ditosylate of resorcinol
    • NSC404100
    • Resorcin-di-(p-tosylat)
    • Resorcinol, di-p-toluene-sulfonate
    • 1,3-Bis(tosyloxy)benzene
    • DTXSID70323490
    • [3-(p-tolylsulfonyloxy)phenyl] 4-methylbenzenesulfonate
    • 7464-60-0
    • NSC-404100
    • Inchi: InChI=1S/C20H18O6S2/c1-15-6-10-19(11-7-15)27(21,22)25-17-4-3-5-18(14-17)26-28(23,24)20-12-8-16(2)9-13-20/h3-14H,1-2H3
    • InChI Key: TUQJPGPHFOXOIA-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Computed Properties

  • Exact Mass: 418.05454
  • Monoisotopic Mass: 418.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.352
  • Boiling Point: 593.8°C at 760 mmHg
  • Flash Point: 312.9°C
  • Refractive Index: 1.605
  • PSA: 86.74
  • LogP: 6.00040

1,3-Benzenediol,1,3-bis(4-methylbenzenesulfonate) Related Literature

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